2-(Piperidin-4-yloxy)benzoic acid hydrochloride is a chemical compound that has gained attention for its potential therapeutic and industrial applications. Its molecular formula is , and it is classified as a piperidine derivative, which plays a crucial role in drug design and development due to its diverse pharmacological properties. The compound is particularly noted for its involvement in various biochemical pathways and its utility in organic synthesis.
2-(Piperidin-4-yloxy)benzoic acid hydrochloride falls under the category of piperidine derivatives. These compounds are characterized by the presence of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the benzoic acid moiety enhances its chemical reactivity and biological activity, making it suitable for various applications in medicinal chemistry.
The synthesis of 2-(Piperidin-4-yloxy)benzoic acid typically involves the nucleophilic substitution reaction between 4-hydroxypiperidine and 2-chlorobenzoic acid. This reaction occurs under basic conditions, where the hydroxyl group of the piperidine acts as a nucleophile, attacking the electrophilic carbon of the chlorobenzoic acid to form an ether linkage.
Cl.CC(=O)c1ccc(OCCN2CCCCC2)cc1
.2-(Piperidin-4-yloxy)benzoic acid hydrochloride can undergo several types of chemical reactions:
The mechanism of action for 2-(Piperidin-4-yloxy)benzoic acid hydrochloride primarily involves its interactions with various biological targets. It is known that piperidine derivatives can influence multiple biochemical pathways:
The molecular weight and structure of this compound suggest favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles that are essential for therapeutic efficacy.
2-(Piperidin-4-yloxy)benzoic acid hydrochloride has a broad range of applications in scientific research:
The synthesis of 2-(piperidin-4-yloxy)benzoic acid hydrochloride relies on convergent multi-step sequences that strategically assemble the piperidine-benzoate scaffold. A foundational approach involves BOC-protected 4-hydroxypiperidine (CAS 109384-19-2) as a key intermediate, synthesized via sodium borohydride reduction of N-BOC-piperidin-4-one under controlled conditions (0–20°C), achieving near-quantitative yields [9]. This intermediate undergoes etherification with methyl 2-hydroxybenzoate, followed by acidic deprotection (e.g., HCl/dioxane) and salt formation to yield the target hydrochloride.
Critical optimization focuses on stereoselectivity and yield enhancement:
Table 1: Optimization of Key Synthetic Steps
Step | Reagent/Condition | Yield | Improvement vs. Baseline |
---|---|---|---|
Ketone reduction | NaBH₄/EtOH, 0°C | 100% | +40% yield vs. room temp |
BOC deprotection | 4M HCl/dioxane, 25°C | 95% | >90% purity |
Salt crystallization | HCl/EtOAc anti-solvent | 88% | Enhanced crystallinity |
Ether bond formation between piperidine and benzoic acid precursors is pivotal. SN₂ displacement using activated aryl halides (e.g., 2-fluorobenzoic acid esters) with BOC-piperidinol under basic conditions is widely employed [9]. Key parameters include:
Microwave-assisted synthesis reduces reaction times from 24 hours to <1 hour while maintaining yields >85%, offering scalability advantages [3].
Table 2: Nucleophilic Substitution Optimization
Base | Solvent | Temperature | Time (h) | Yield |
---|---|---|---|---|
NaH | DMF | 80°C | 12 | 92% |
K₂CO₃ | Acetone | 60°C | 24 | 78% |
Cs₂CO₃ | DMSO | 100°C | 6 | 85% |
Salt formation enhances stability and solubility. The free base of 2-(piperidin-4-yloxy)benzoic acid is treated with hydrogen chloride (HCl) in organic or aqueous-organic solvents, inducing crystallization [3] [5]. Critical factors:
Counterion alternatives (e.g., tartrate, sulfate) were evaluated but discarded due to hygroscopicity or reduced crystallinity [10].
Table 3: Salt Formation Conditions and Outcomes
HCl Source | Solvent System | Crystallization Method | Purity | Yield |
---|---|---|---|---|
HCl (g) | EtOAc | Anti-solvent addition | 99.5% | 88% |
HCl (aq.) | EtOH/H₂O | Slow cooling | 99.1% | 92% |
HCl (iPrOH) | iPrOH | Evaporative crystallization | 98.7% | 85% |
Palladium-catalyzed C–O coupling offers a halide-free route. Using Pd₂(dba)₃/XPhos catalysts, aryl boronic acids and piperidinols couple at 80°C, achieving 75–80% yields [10]. However, high catalyst costs ($150/mol) limit industrial adoption.
Mitsunobu reactions with DEAD/PPh₃ facilitate ether formation between carboxylic acids and piperidinols but face challenges:
Table 4: Comparison of Alternative Synthetic Methods
Method | Catalyst/Reagent | Temperature | Yield | Advantage |
---|---|---|---|---|
Pd-catalyzed coupling | Pd₂(dba)₃/XPhos | 80°C | 78% | No halide reagents |
Mitsunobu | DEAD/PPh₃ | 25°C | 68% | Ambient conditions |
SNAr | K₂CO₃/DMSO | 100°C | 85% | Low-cost reagents |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1